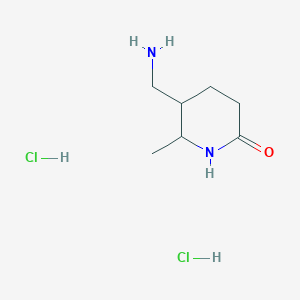

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . The aminomethyl group is known in the form of compounds such as 4-(aminomethyl)benzoic acid .

Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride” are not available, similar compounds have been synthesized through various methods. For instance, 2,5-bis(aminomethyl)furan was synthesized via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo various reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Multivariate statistical analyses have been applied to the physical properties of naturally occurring amino acid residues .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

The synthesis and binding properties of oligonucleotides covalently linked to acridine derivatives show the versatility of piperidine-based compounds in creating nucleotide-acridine conjugates. These derivatives have been studied for their binding properties with DNA, indicating potential applications in biochemistry and molecular biology (Asseline et al., 1996).

The compound "L-374,087," a pyridinone acetamide thrombin inhibitor, illustrates the therapeutic potential of piperidine derivatives. By modifying the piperidine moiety, researchers developed a compound with significant selectivity and efficacy in thrombosis models, demonstrating the chemical versatility and therapeutic relevance of such structures (Sanderson et al., 1998).

Biochemical Applications

A study on the reaction of acetylenecarboxylic acid with amines, leading to the hydrolysis of products obtained, demonstrates the reactivity of piperidine derivatives under various conditions. These findings contribute to a better understanding of the chemical behavior of piperidine-based compounds and their potential in synthetic chemistry (Iwanami et al., 1964).

The synthesis of potential anticancer agents involving piperidine derivatives further exemplifies the broad applicability of these compounds in medicinal chemistry. By manipulating the piperidine core, researchers developed novel compounds with promising biological activities, highlighting the importance of such scaffolds in drug discovery (Temple et al., 1983).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(aminomethyl)-6-methylpiperidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-5-6(4-8)2-3-7(10)9-5;;/h5-6H,2-4,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCWUFXWCVKFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(=O)N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)

![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)

![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2958141.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)

![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)